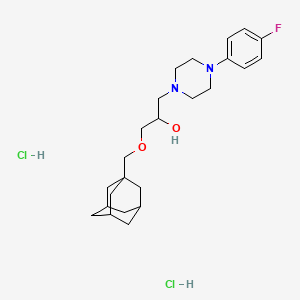
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H37Cl2FN2O2 and its molecular weight is 475.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((3r,5r,7r)-adamantan-1-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a derivative of adamantane known for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes an adamantane core, which is modified with a methoxy group and a piperazine moiety. Its molecular formula is C19H26Cl2FN2O, and it has a molecular weight of approximately 397.34 g/mol. The presence of the fluorophenyl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.
Research indicates that compounds similar to this one exhibit various biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition. The piperazine ring is known to interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation: Compounds with piperazine structures often act as antagonists or agonists at serotonin receptors (e.g., 5-HT_2A), which may influence mood and anxiety levels.
- Dopamine Receptor Interaction: The structural similarity to known antipsychotic agents suggests possible dopamine receptor antagonism, which may be beneficial in schizophrenia treatment.
- Inhibition of Enzymatic Activity: Potential inhibition of enzymes such as phosphodiesterases could lead to increased cyclic nucleotide levels, further impacting neurotransmission.
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of the compound:
Case Studies
Several case studies have highlighted the potential therapeutic benefits of this compound:
- Animal Model Studies : In rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors when tested in elevated plus-maze and open field tests. These findings suggest anxiolytic properties that warrant further investigation in clinical settings.
- Pharmacokinetic Studies : Preliminary pharmacokinetic profiles indicate favorable absorption and distribution characteristics, with bioavailability rates suggesting potential for oral administration. Further studies are needed to confirm these findings and optimize dosing regimens.
- Clinical Implications : Given its dual action on serotonin and dopamine receptors, this compound may be particularly effective in treating conditions such as depression and anxiety disorders. Ongoing clinical trials aim to elucidate its efficacy compared to existing treatments.
Eigenschaften
IUPAC Name |
1-(1-adamantylmethoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35FN2O2.2ClH/c25-21-1-3-22(4-2-21)27-7-5-26(6-8-27)15-23(28)16-29-17-24-12-18-9-19(13-24)11-20(10-18)14-24;;/h1-4,18-20,23,28H,5-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBKRXZSQCSCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC23CC4CC(C2)CC(C4)C3)O)C5=CC=C(C=C5)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














